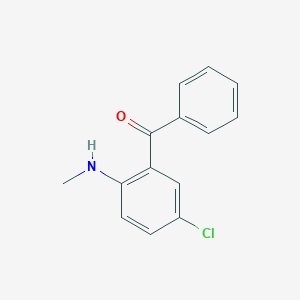

5-Cloro-2-(metilamino)benzofenona

Descripción general

Descripción

2-Metilamino-5-clorobenzofenona es un compuesto orgánico categorizado como una benzofenona. Es un metabolito del diazepam y se ha utilizado como intermedio sintético en la síntesis del diazepam . Este compuesto también se encuentra en muestras de etizolam incautadas . Se utiliza principalmente para investigación y aplicaciones forenses .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

5-Chloro-2-(methylamino)benzophenone is utilized as a reagent in organic synthesis. It has been employed in the synthesis of various derivatives through reactions such as N-acylation and alkylation. For instance, it was used in a continuous flow synthesis involving propylene oxide and bromoacetyl chloride, demonstrating its versatility in producing complex organic molecules efficiently .

Case Study: Continuous Flow Synthesis

A study detailed the use of microfluidics for synthesizing compounds involving 5-chloro-2-(methylamino)benzophenone. The optimized process allowed for precise control over reaction conditions, enhancing yield and purity compared to traditional batch methods. The system effectively integrated multiple stages of reaction, showcasing the compound's role as a key intermediate .

Pharmacological Research

Potential Therapeutic Applications

This compound has been investigated for its potential therapeutic properties. It is noted for its involvement in studies related to anti-infection mechanisms and apoptosis pathways. Specifically, it has been examined in the context of antibody-drug conjugates (ADCs), indicating its relevance in developing targeted cancer therapies .

Pharmacodynamics and Mechanistic Studies

Research indicates that 5-chloro-2-(methylamino)benzophenone may interact with various biological pathways, including:

- Cell Cycle/DNA Damage

- Neuronal Signaling

- Epigenetics

These interactions underline its potential utility in drug development and understanding disease mechanisms .

Toxicology and Safety Testing

Mutagenicity Testing

The compound has been included in mutagenicity assays, particularly the Salmonella typhimurium assay, which assesses the carcinogenic potential of various substances. This assay is crucial for predicting the safety of chemical compounds in pharmaceuticals and environmental samples. The results from these tests can inform regulatory decisions regarding chemical safety .

Case Study: Carcinogenicity Assessment

A comprehensive evaluation using the Salmonella assay revealed that 5-chloro-2-(methylamino)benzophenone exhibited mutagenic properties under specific conditions. This finding is significant for safety assessments of chemicals used in consumer products and pharmaceuticals .

Analytical Chemistry

Simultaneous Determination Techniques

The compound has been applied in analytical methods for determining other substances, such as hydrazine and benzylhydrazine in pharmaceutical formulations. Techniques like thin-layer chromatography (TLC) have been employed to analyze urine samples for diazepam metabolites, where 5-chloro-2-(methylamino)benzophenone served as a reference compound .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Reagent for N-acylation/alkylation | Effective in continuous flow synthesis |

| Pharmacological Research | Investigated for anti-infection and apoptosis | Potential role in ADC development |

| Toxicology | Mutagenicity testing via Salmonella assay | Exhibited mutagenic properties; important for safety testing |

| Analytical Chemistry | Determination of pharmaceuticals | Used as a reference in TLC analysis |

Mecanismo De Acción

El mecanismo de acción de la 2-Metilamino-5-clorobenzofenona involucra su papel como metabolito del diazepam. Interactúa con el sistema nervioso central al unirse a los receptores del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA . Esto conduce a efectos sedantes, ansiolíticos y relajantes musculares .

Análisis Bioquímico

Biochemical Properties

It is known to be a metabolite of diazepam , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of diazepam .

Cellular Effects

Given its role as a metabolite of diazepam , it may influence cell function by modulating the activity of gamma-aminobutyric acid (GABA) receptors, similar to diazepam .

Molecular Mechanism

As a metabolite of diazepam , it may exert its effects at the molecular level by interacting with GABA receptors, potentially influencing their activity .

Metabolic Pathways

5-Chloro-2-(methylamino)benzophenone is known to be a metabolite of diazepam , suggesting that it is involved in the metabolic pathways of diazepam

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Uno de los métodos de preparación implica la metilación de la 2-amino-5-clorobenzofenona utilizando carbonato de dimetilo bajo la acción de un catalizador . Este método es ventajoso debido a su simplicidad, baja toxicidad de los reactivos, alta actividad catalítica y selectividad. El proceso es respetuoso con el medio ambiente y permite una fácil separación y purificación del producto .

Otro método implica la metilación de la 2-amino-5-clorobenzofenona utilizando sulfato de dimetilo, seguida de reducción con polvo de hierro . Sin embargo, este método tiene inconvenientes como la alta toxicidad de los reactivos y un rendimiento general más bajo .

Métodos de Producción Industrial

La producción industrial de 2-Metilamino-5-clorobenzofenona generalmente sigue la metilación de la 2-amino-5-clorobenzofenona utilizando carbonato de dimetilo debido a su eficiencia y beneficios ambientales .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Metilamino-5-clorobenzofenona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirla en diferentes formas reducidas.

Sustitución: Puede experimentar reacciones de sustitución donde el cloro o los grupos metilamino son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El polvo de hierro y el gas hidrógeno se utilizan comúnmente como agentes reductores.

Sustitución: Se utilizan reactivos como halógenos y nucleófilos para reacciones de sustitución.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diversos derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

2-Amino-5-clorobenzofenona: Este compuesto es un precursor en la síntesis de 2-Metilamino-5-clorobenzofenona.

5-Cloro-2-(metilamino)benzofenona: Otro compuesto relacionado utilizado en aplicaciones similares.

Unicidad

La 2-Metilamino-5-clorobenzofenona es única debido a su papel específico como metabolito del diazepam y su uso como intermedio en la síntesis de benzodiazepinas . Su estructura química específica le permite interactuar con los receptores GABA, lo que la hace valiosa en la investigación y el desarrollo farmacéuticos .

Actividad Biológica

5-Chloro-2-(methylamino)benzophenone, also known as 5-Chloro-2-methylaminobenzophenone, is an organic compound primarily recognized as a synthetic intermediate in the production of benzodiazepines, particularly diazepam. This compound exhibits notable biological activities and has implications in various fields, including pharmacology, toxicology, and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H12ClN O

- Molecular Weight : 245.71 g/mol

- CAS Number : 1022-13-5

- Purity : ≥98.0% (GC)

5-Chloro-2-(methylamino)benzophenone acts primarily as a metabolite of diazepam and is involved in the GABAergic pathway, enhancing the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability throughout the nervous system. This mechanism is critical for its calming effects and potential anxiolytic properties.

Pharmacological Effects

- Anxiolytic Activity : As a metabolite of diazepam, 5-Chloro-2-(methylamino)benzophenone contributes to the anxiolytic effects associated with benzodiazepines by modulating GABA receptor activity.

- Sedative Effects : The compound may exhibit sedative properties similar to its parent compound, diazepam.

- Neuroprotective Effects : Some studies suggest that compounds in the benzophenone class may have neuroprotective effects against excitotoxicity.

Toxicological Studies

Research indicates that the compound can undergo photodegradation in aquatic environments, leading to the formation of potentially harmful byproducts. The degradation process can be influenced by environmental factors such as light exposure and microbial activity.

Synthesis and Application in Pharmaceuticals

A study by Wleklinski et al. demonstrated innovative methods for synthesizing diazepam using microfluidic systems that incorporate 5-Chloro-2-(methylamino)benzophenone. The use of electrospray techniques significantly accelerated reactions with haloacetyl chlorides, revealing new byproducts not previously reported in bulk reactions .

Table of Biological Activities

Environmental Impact

The environmental persistence and degradation pathways of 5-Chloro-2-(methylamino)benzophenone have been studied extensively. Its photodegradation leads to various products that may possess different biological activities or toxicities compared to the parent compound. Understanding these pathways is crucial for assessing the ecological risks associated with its use.

Propiedades

IUPAC Name |

[5-chloro-2-(methylamino)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNMLCMTDCANOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061416 | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-13-5 | |

| Record name | 2-(Methylamino)-5-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylamino-5-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(methylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLAMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4GD5770PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel findings arose from studying the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chloride in microfluidic systems?

A1: Research by Wleklinski et al. [] revealed that utilizing electrospray and Leidenfrost droplet acceleration significantly sped up the reaction between 5-Chloro-2-(methylamino)benzophenone and haloacetyl chloride (where halo represents either chlorine or bromine) in the context of diazepam synthesis. This acceleration was even more pronounced in electrospray compared to traditional bulk reactions. Furthermore, this approach, coupled with rapid analysis via electrospray-mass spectrometry (ESI-MS), unveiled previously unreported byproducts in the reaction when conducted on a microfluidic scale. These byproducts were not observed in the droplet reactions, highlighting the importance of exploring different reaction environments. []

Q2: How does the choice of solvent influence the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chlorides?

A2: The research indicates that the acceleration factors observed in the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chlorides are solvent-dependent. [] This suggests that solvent selection plays a crucial role in optimizing reaction kinetics and potentially influencing the formation of specific byproducts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.